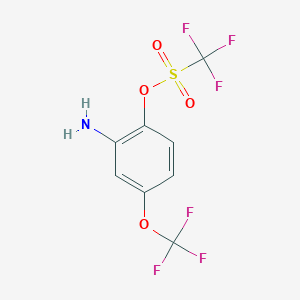

2-Amino-4-(trifluoromethoxy)phenyl trifluoromethanesulphonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Amino-4-(trifluoromethoxy)phenyl trifluoromethanesulphonate is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound contains both amino and trifluoromethoxy groups, which contribute to its reactivity and versatility in chemical reactions.

Preparation Methods

One common synthetic route involves the reaction of 2-Amino-4-(trifluoromethoxy)phenol with trifluoromethanesulfonic anhydride under controlled conditions . Industrial production methods may vary, but they generally follow similar principles, ensuring high purity and yield of the final product.

Chemical Reactions Analysis

2-Amino-4-(trifluoromethoxy)phenyl trifluoromethanesulphonate undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfonic acids.

Reduction: Reduction reactions can convert the trifluoromethoxy group to other functional groups, depending on the reagents used.

Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, forming new derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-Amino-4-(trifluoromethoxy)phenyl trifluoromethanesulphonate has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound’s unique properties make it useful in studying biological processes and interactions at the molecular level.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Amino-4-(trifluoromethoxy)phenyl trifluoromethanesulphonate involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds and participate in nucleophilic attacks, while the trifluoromethoxy group can influence the compound’s electronic properties. These interactions can affect various molecular pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar compounds to 2-Amino-4-(trifluoromethoxy)phenyl trifluoromethanesulphonate include:

2-Amino-4-(trifluoromethoxy)phenol: This compound shares the trifluoromethoxy group but lacks the sulphonate group, leading to different reactivity and applications.

2-Amino-4-(trifluoromethoxy)butanoic acid: Another compound with a trifluoromethoxy group, but with different structural features and properties.

The uniqueness of this compound lies in its combination of functional groups, which provides a distinct set of chemical and physical properties, making it valuable for various research applications.

Biological Activity

2-Amino-4-(trifluoromethoxy)phenyl trifluoromethanesulphonate is a compound of interest in medicinal chemistry due to its unique trifluoromethyl and trifluoromethoxy substituents, which may enhance its biological activity. This article reviews the current understanding of its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C8H6F6N2O3S

- Molecular Weight : 296.26 g/mol

- IUPAC Name : this compound

The presence of multiple fluorine atoms contributes to its lipophilicity and metabolic stability, which are critical for biological activity.

This compound's biological activity is hypothesized to arise from its ability to interact with various molecular targets within cells. The trifluoromethyl groups are known to enhance binding affinity through halogen bonding interactions, potentially leading to increased inhibition of enzymatic activities involved in disease processes.

Key Mechanisms:

- Enzyme Inhibition : Compounds with similar structures have shown inhibitory effects on cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are involved in inflammatory processes .

- Protein-Ligand Interactions : Molecular docking studies suggest that the compound may stabilize G-quadruplex structures, influencing gene expression and cellular signaling pathways .

Biological Activity

Research has demonstrated that compounds with trifluoromethyl groups exhibit enhanced biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The following sections summarize specific findings related to the biological activities of this compound.

Anticancer Activity

In vitro studies have indicated that similar compounds can induce cytotoxicity in various cancer cell lines. For instance:

- MCF-7 Breast Cancer Cells : Compounds with analogous structures showed significant cytotoxic effects, with IC50 values ranging from 10 µM to 20 µM .

Antimicrobial Activity

Trifluoromethyl-substituted compounds have demonstrated broad-spectrum antimicrobial activity:

- Bacterial Strains : Studies report effective inhibition against Gram-positive and Gram-negative bacteria, suggesting potential as a novel antibiotic agent.

Case Studies

- Study on COX Inhibition : A compound structurally related to this compound was evaluated for its ability to inhibit COX-2. Results indicated a moderate inhibitory effect (IC50 = 15 µM), supporting its potential use in anti-inflammatory therapies .

- Cytotoxicity Assessment : A related study assessed the cytotoxic effects on human cancer cell lines, revealing that compounds with similar fluorinated moieties exhibited IC50 values indicating significant anticancer potential .

Comparative Analysis

| Compound | Biological Activity | IC50 (µM) | Target |

|---|---|---|---|

| Compound A | COX-2 Inhibition | 15 | COX-2 |

| Compound B | Cytotoxicity | 10 | MCF-7 |

| Compound C | Antimicrobial | <20 | Various Bacteria |

Properties

Molecular Formula |

C8H5F6NO4S |

|---|---|

Molecular Weight |

325.19 g/mol |

IUPAC Name |

[2-amino-4-(trifluoromethoxy)phenyl] trifluoromethanesulfonate |

InChI |

InChI=1S/C8H5F6NO4S/c9-7(10,11)18-4-1-2-6(5(15)3-4)19-20(16,17)8(12,13)14/h1-3H,15H2 |

InChI Key |

NFVYMROIMQELGF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)N)OS(=O)(=O)C(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.